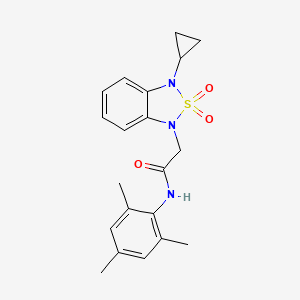

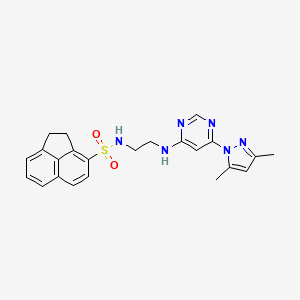

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives and similar heterocyclic compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and applications in drug development. The structural motif of benzothiazole, often present in pharmaceuticals, agrochemicals, and dyes, is known for its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves cyclization reactions, condensation, and substitution reactions. A common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, followed by cyclization. Novel methods also include carbodiimide condensation for introducing various substituents into the benzothiazole ring, enhancing the compound's biological activity (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural verification. The presence of substituents on the benzothiazole ring significantly affects the compound's electronic configuration and, consequently, its reactivity and interaction with biological targets (Ismailova et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions are essential for modifying the compound's chemical properties and enhancing its pharmacological profile.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of benzothiazole derivatives depend on their molecular structure. Substituents on the benzothiazole ring can significantly alter these properties, affecting the compound's suitability for different pharmaceutical formulations.

Chemical Properties Analysis

The chemical reactivity of benzothiazole derivatives, including their acidic and basic properties, is influenced by the substituents on the benzothiazole ring. Studies on the pKa values of these compounds help in understanding their protonation behavior in biological environments, which is crucial for their absorption and distribution within the body (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Antitumor Activity

Benzothiazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and tested them in vitro against various human tumor cell lines. Some derivatives exhibited considerable anticancer activity against specific cancer cell lines, highlighting the potential of benzothiazole structures in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvements

Another study focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, which are important in cancer treatment. Stec et al. (2011) discussed modifications to the benzothiazole ring to improve metabolic stability, a key factor in drug development. The research indicates that structural analogs of benzothiazole, like the compound , can be engineered for better pharmacokinetic properties (Stec et al., 2011).

Heterocyclic Compound Synthesis

The versatility of benzothiazole and its analogs in synthesizing various heterocyclic compounds is demonstrated by Ichikawa et al. (2020). They explored metal-free cyclization conditions to produce 2-amino-1,3-benzoselenazoles, showing the potential for synthesizing a wide range of bioactive heterocycles, including benzothiazoles, which could lead to novel drug discoveries (Ichikawa, Miyashi, Ishigaki, & Mitsuhashi, 2020).

Photovoltaic and Optical Studies

The compound's analogs have also been studied for their photochemical and thermochemical properties. Mary et al. (2020) synthesized benzothiazolinone acetamide analogs and evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research suggests that benzothiazole derivatives could have applications beyond pharmacology, potentially in renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Propriétés

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-13-10-14(2)20(15(3)11-13)21-19(24)12-22-17-6-4-5-7-18(17)23(16-8-9-16)27(22,25)26/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUSNHAUBWXFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)